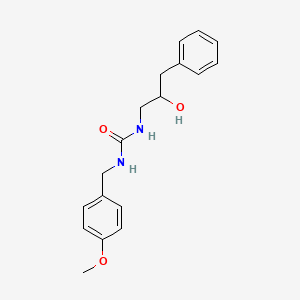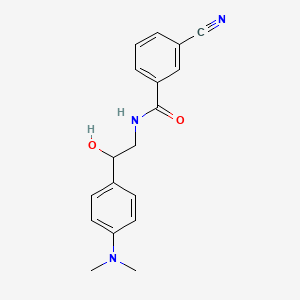
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, a triazole ring, and a difluorophenyl group. These functional groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes an oxadiazole ring and a triazole ring, both of which are heterocyclic compounds (rings that contain atoms other than carbon). These rings, along with the attached phenyl groups, could potentially have interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The bromine on the bromophenyl group, for example, might be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its polarity, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound under discussion is related to families of chemicals that have been synthesized and characterized for various properties and applications. For instance, the synthesis of similar triazol derivatives has been reported, where the compounds were characterized using spectroscopic methods such as NMR, IR, and Mass spectroscopy. These compounds are investigated for their potential in antimicrobial activities against various bacterial and fungal strains. The structural characterization and synthesis pathways provide insights into the potential chemical behavior and reactivity of these compounds (Kaneria et al., 2016).
Antimicrobial Activities
Derivatives similar to the compound have been extensively studied for their antimicrobial properties. Research demonstrates that certain triazole and oxadiazole derivatives exhibit significant antimicrobial activities. These activities are assessed through various antimicrobial assays against a spectrum of bacterial and fungal pathogens, suggesting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2007; Bayrak et al., 2009).
Molecular Rearrangements and Synthetic Applications
The photochemistry of oxadiazoles, closely related to the target compound, reveals interesting molecular rearrangements under the influence of nitrogen nucleophiles, leading to the formation of triazoles and other heterocycles. These findings are crucial for understanding the photostability and photoinduced reactivity of such compounds, which could be leveraged in designing light-responsive materials or in synthetic chemistry (Buscemi, Vivona, & Caronna, 1996).
Reaction Kinetics and Solvent Effects
The reactivity of similar compounds in room-temperature ionic liquids (RTILs) has been studied, showing that RTILs can significantly affect the kinetics of rearrangements involving heterocycles. These studies not only provide insights into the solvent effects on chemical reactivity but also highlight the potential of RTILs as alternative solvents for conducting reactions with environmental and operational advantages (D’Anna, Frenna, Noto, Pace, & Spinelli, 2005).
Electroluminescent and Conductive Properties
Research into polymers containing triazole units has demonstrated their electroluminescent and conductive properties, suggesting applications in the development of electronic and optoelectronic devices. Such materials show promise for use in light-emitting diodes (LEDs) and other electronic applications, where the unique properties of the triazole ring can contribute to the performance and efficiency of the devices (Huang et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,4-difluorophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF2N6O/c17-9-3-1-8(2-4-9)15-21-16(26-23-15)13-14(20)25(24-22-13)12-6-5-10(18)7-11(12)19/h1-7H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKMEPRKZYZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2967725.png)
![[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride](/img/structure/B2967726.png)
![1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2967728.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2967729.png)

![2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2967733.png)

![5,6-dimethyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2967735.png)
![Benzotriazol-1-yl-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2967738.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea](/img/structure/B2967740.png)
